Glycyrrhetyl 30-monoglucuronide

Pharmacokinetics Oral Bioavailability Drug Metabolism

Glycyrrhetyl 30-monoglucuronide (CAS 111510-20-4), also referred to as glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG), is a triterpenoid saponin derived from the hydrolysis of glycyrrhizin (GL), the major bioactive constituent of licorice root. Unlike its parent compound GL, which bears two glucuronic acid moieties, GAMG contains a single glucuronic acid residue at the C-3 position of the 18β-oleanane aglycone backbone, a structural distinction that underpins its markedly different pharmacological and physicochemical properties.

Molecular Formula C36H54O10
Molecular Weight 646.8 g/mol
CAS No. 111510-20-4
Cat. No. B051949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyrrhetyl 30-monoglucuronide
CAS111510-20-4
Synonyms1-(18 beta-glycyrrhet-30-yl)glucopyranuronic acid
glycyrrhetyl 30-monoglucuronide
Molecular FormulaC36H54O10
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C)C
InChIInChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)38)20(37)16-18-19-17-33(4,13-12-32(19,3)14-15-35(18,36)6)30(44)46-29-25(41)23(39)24(40)26(45-29)28(42)43/h16,19,21-27,29,38-41H,8-15,17H2,1-7H3,(H,42,43)/t19-,21?,22+,23+,24+,25-,26+,27?,29+,32-,33-,34+,35-,36-/m1/s1
InChIKeyPCQOITPWNKCXLU-KFRHEUMDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyrrhetyl 30-Monoglucuronide (GAMG) for Research Procurement: A Distinct Triterpenoid Saponin Metabolite


Glycyrrhetyl 30-monoglucuronide (CAS 111510-20-4), also referred to as glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG), is a triterpenoid saponin derived from the hydrolysis of glycyrrhizin (GL), the major bioactive constituent of licorice root [1]. Unlike its parent compound GL, which bears two glucuronic acid moieties, GAMG contains a single glucuronic acid residue at the C-3 position of the 18β-oleanane aglycone backbone, a structural distinction that underpins its markedly different pharmacological and physicochemical properties [2].

Why Glycyrrhizin or Glycyrrhetinic Acid Cannot Substitute for Glycyrrhetyl 30-Monoglucuronide in Research Applications


Glycyrrhetyl 30-monoglucuronide (GAMG) is not a simple intermediate that can be interchanged with glycyrrhizin (GL) or glycyrrhetinic acid (GA). GAMG exhibits a distinct pharmacokinetic profile with 6.9-fold higher Cmax and 14.4-fold greater systemic exposure (AUC) than GL after oral administration in rats [1]. In anti-inflammatory screening, GAMG outperforms both its bis-glucuronide precursor GL and its aglycone GA, with the mono-glucuronide structure conferring optimal activity that is lost upon further hydrolysis or when the second sugar is retained [2]. Furthermore, GAMG is approximately 5.5-fold sweeter than GL (×941 vs ×170 relative to sucrose), a property that cannot be replicated by substituting with the parent compound in sensory or food-science studies [3]. These quantitative pharmacological, pharmacokinetic, and physicochemical divergences mean that substituting GAMG with GL or GA in experimental protocols will yield non-equivalent results and compromise data reproducibility.

Quantitative Differentiation Evidence for Glycyrrhetyl 30-Monoglucuronide (GAMG) Against Closest Analogs


Oral Pharmacokinetic Superiority: GAMG Achieves 6.9-Fold Higher Cmax and 14.4-Fold Higher AUC Compared to Glycyrrhizin in Rats

In a head-to-head oral pharmacokinetic study in rats, GAMG demonstrated dramatically superior absorption parameters compared to its parent compound glycyrrhizin (GL). After equivalent oral dosing, GAMG reached a peak plasma concentration (Cmax) of 2377.57 ng/mL in only 5 minutes (Tmax), whereas GL achieved only 346.03 ng/mL at 2.00 hours. The total systemic exposure (AUC0-T) for GAMG was 6625.54 mg/L·h versus 459.32 mg/L·h for GL, representing a 14.4-fold difference [1]. GAMG also exhibited wider and higher tissue distribution in kidney, spleen, liver, lung, and brain [1].

Pharmacokinetics Oral Bioavailability Drug Metabolism

Sweetness Potency: GAMG is 5.5-Fold Sweeter than Glycyrrhizin, with a Sucrose Equivalence of ×941

Quantitative sweetness evaluation using two-alternative forced choice discrimination tests established that glycyrrhetic acid 3-O-β-D-monoglucuronide (MGGR, i.e., GAMG) possesses a relative sweetness of ×941 compared to sucrose, whereas its precursor glycyrrhizin (GL) measures only ×170 relative to sucrose [1][2]. This represents a 5.5-fold enhancement in sweetness potency. The concentration–response curve for GAMG in water at room temperature followed the hyperbolic equation SE = 19.6 × [GAMG]/(194.8 + [GAMG]), yielding a Pw(2) value exceeding 900 relative to a 2% (w/v) sucrose reference [2].

Sweetener Science Structure-Taste Relationships Natural High-Potency Sweeteners

Anti-Inflammatory Activity: 18α-GAMG is the Most Potent NO Inhibitor in a Comprehensive SAR Series Spanning Glycyrrhizin Analogs

In a systematic structure-activity relationship (SAR) study of glycyrrhizin analogs evaluated in LPS-stimulated RAW264.7 macrophages, 18α-GAMG exhibited the strongest anti-inflammatory activity among all tested compounds. At a concentration of 40 μM, 18α-GAMG achieved a nitric oxide (NO) inhibition rate exceeding 70%, outperforming its 18β-epimer (18β-GAMG), the aglycone 18α-GA, 18β-GA, and the bis-glucuronides 18α-GCCS and 18β-GCCS [1]. The SAR established a clear rank order for NO and IL-6 inhibition: mono-glucuronide > aglycone > bis-glucuronide, and 18α-epimer > 18β-epimer [1]. 18α-GAMG subsequently demonstrated dose-dependent suppression of iNOS and COX-2 protein expression, and inhibition of NF-κB activation, confirming target engagement downstream [1].

Anti-Inflammatory Drug Discovery NF-κB Signaling SAR Medicinal Chemistry

α-Glucosidase Inhibition: GAMG (IC50 0.879 mg/mL) is More Potent than Acarbose (IC50 1.175 mg/mL)

In an in vitro α-glucosidase inhibition assay, GAMG demonstrated an IC50 value of 0.879 mg/mL, outperforming the clinical comparator acarbose which exhibited an IC50 of 1.175 mg/mL [1]. This 1.3-fold greater inhibitory potency was corroborated by in vivo findings where C57BL/6J male mice receiving GAMG for 10 weeks showed significantly reduced fasting blood glucose (FBG-GAMG: 3.37 ± 0.38 mmol/L vs FBG-control: 3.81 ± 0.42 mmol/L; p < 0.05) and improved glucose tolerance (p = 0.028) compared to control, while other sweeteners (GA, stevioside, erythritol, sucralose, aspartame) showed negligible or adverse effects [1].

Glucose Homeostasis α-Glucosidase Inhibition Diabetes Research

Intestinal Flora Metabolism: GAMG is Preferentially Consumed Over Glycyrrhizin in Mixed-Substrate Fermentation

When GAMG was incubated alone with human intestinal flora, it was metabolized to almost 100% glycyrrhetinic acid (GA) via GAMG β-D-glucuronidase activity [1]. In contrast, glycyrrhizin (GL) alone was metabolized to only 55–100% GA depending on culture conditions [1]. Crucially, when GL and GAMG were co-incubated with intestinal flora, approximately 90–100% of GAMG was consumed within 12–24 h regardless of culture conditions, while GL consumption was non-existent or negligible [1]. At the maximal growth stage, intestinal flora converted GL to only about 15% GA and GAMG to about 13% GA at nearly 0 h, indicating distinct enzymatic processing kinetics [1].

Gut Microbiome Metabolism Pharmacognosy Prodrug Activation

Anti-Allergic Activity: GAMG Inhibits β-Hexosaminidase Release from RBL-2H3 Cells with IC50 of 0.28 mM

Glycyrrhetic acid 3-O-β-D-glucuronide (GAMG) inhibits the release of β-hexosaminidase, a marker of mast cell degranulation, from RBL-2H3 cells with an IC50 value of 0.28 mM [1]. This anti-allergic activity is documented alongside its role as an active metabolite of glycyrrhizin (GL). GAMG also inhibited passive cutaneous anaphylaxis and skin contact inflammation in vivo, and was noted to be sweeter than GL [2]. While a direct head-to-head IC50 comparison against GL or GA in the same assay is not available from the cited source, the 0.28 mM value provides a quantitative benchmark for degranulation inhibition.

Anti-Allergic Agents Mast Cell Degranulation Immunopharmacology

High-Impact Research and Industrial Application Scenarios for Glycyrrhetyl 30-Monoglucuronide Based on Evidence


In Vivo Anti-Inflammatory Pharmacology Studies Requiring Rapid Oral Bioavailability

Investigators studying NF-κB and MAPK pathway-mediated inflammation should select GAMG over GL when oral dosing is required. The 6.9-fold higher Cmax, 24-fold faster Tmax, and 14.4-fold greater AUC demonstrated in rat pharmacokinetic studies [1] mean that GAMG can achieve therapeutically relevant plasma concentrations within minutes rather than hours. This is critical for acute inflammation models where rapid onset is essential. Additionally, the SAR-confirmed superiority of 18α-GAMG over all other glycyrrhizin analogs for NO and IL-6 inhibition in LPS-stimulated RAW264.7 cells [2] supports its use as the lead scaffold for anti-inflammatory drug discovery programs targeting iNOS/COX-2/NF-κB signaling.

Natural High-Potency Sweetener Development and Sweetness Receptor Research

For food science laboratories developing natural, zero-calorie sweeteners, GAMG provides a ×941 sucrose equivalence benchmark that is 5.5-fold more potent than glycyrrhizin (×170) [1][2]. This potency level places GAMG among the most potent naturally derived sweeteners known, making it suitable for formulation studies requiring minimal mass loading. The well-characterized concentration–response curve (SE = 19.6 × [GAMG]/(194.8 + [GAMG])) and molecular modeling data showing superior T1R2/T1R3 receptor binding compared to GL [2] provide a quantitative framework for structure-guided sweetener optimization and receptor binding assays.

Gut Microbiome-Mediated Prodrug Activation and Metabolite Generation Studies

Researchers investigating intestinal bacterial metabolism of triterpenoid glycosides should use GAMG as the substrate of choice when studying glycyrrhetinic acid (GA) generation. Human intestinal flora metabolizes GAMG to ~100% GA when presented alone, and preferentially consumes GAMG over GL (90–100% GAMG consumed in 12–24 h while GL consumption is negligible in co-incubation) [1]. This metabolic reliability makes GAMG the superior substrate for pharmacokinetic-pharmacodynamic (PK-PD) models linking intestinal bacterial activity to systemic GA exposure, and for screening β-glucuronidase inhibitors targeting the GAMG-to-GA conversion step.

Metabolic Disease Research: α-Glucosidase Inhibition and Glucose Homeostasis

For diabetes and metabolic syndrome research programs, GAMG uniquely combines α-glucosidase inhibitory potency exceeding that of acarbose (IC50 0.879 vs 1.175 mg/mL) with a demonstrable in vivo glucose-lowering effect (11.5% reduction in fasting blood glucose, p < 0.05; improved glucose tolerance, p = 0.028) [1]. Notably, other sweeteners including GA, stevioside, erythritol, sucralose, and aspartame did not show beneficial glucose homeostasis effects in the same 10-week mouse study [1]. This positions GAMG as the only compound in this comparative panel that simultaneously inhibits α-glucosidase, modulates gut microbiota short-chain fatty acid production, and upregulates SCFA receptor GPR43 (p = 0.018), offering a multi-target tool for studying the sweetener–gut–glucose axis.

Quote Request

Request a Quote for Glycyrrhetyl 30-monoglucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.